Allethrin

Vue d'ensemble

Description

- Elle se compose de deux des huit stéréoisomères de l'alléthrine I dans un rapport approximatif de 1:1 .

- Le nom Bioalléthrine est une marque déposée de Sumitomo Chemical .

Bioalléthrine : est un ectoparasiticide, principalement utilisé pour lutter contre les infestations de poux et de gale.

Méthodes De Préparation

Voies de synthèse : La bioalléthrine peut être synthétisée par des réactions chimiques impliquant des stéréoisomères de l'alléthrine I.

Production industrielle : Les méthodes spécifiques de production industrielle sont exclusives, mais elles impliquent probablement des étapes de synthèse et de purification efficaces.

Analyse Des Réactions Chimiques

Réactivité : La bioalléthrine, comme les autres pyréthrinoïdes, se lie aux canaux sodiques dépendants du voltage à l'état fermé.

Réactifs courants : Les pyréthrinoïdes comme la bioalléthrine modifient la cinétique d'ouverture de ces canaux, entraînant l'ouverture du canal et une affinité accrue.

Produits principaux : L'effet principal est la paralysie respiratoire chez les poux et les acariens de la gale, ce qui entraîne finalement leur mort.

Applications de la recherche scientifique

Chimie : La structure et le mécanisme uniques de la bioalléthrine en font un outil précieux pour l'étude des canaux ioniques et de leur modulation.

Biologie : Elle a des applications dans la lutte antiparasitaire et le développement d'insecticides.

Médecine : Utilisée dans des formulations pour traiter les infestations de poux et de gale.

Industrie : Employée dans divers produits anti-insectes et insecticides.

Mécanisme d'action

- La bioalléthrine se lie aux canaux sodiques dépendants du voltage, modifiant leur cinétique d'ouverture.

- Cette ouverture du canal augmente l'affinité du canal pour les pyréthrinoïdes comme la bioalléthrine, entraînant une paralysie chez les parasites.

Applications De Recherche Scientifique

Agricultural Applications

Pest Control in Crops

Allethrin is primarily used in agriculture for controlling a range of pests, including mosquitoes, flies, and other agricultural insects. Its mode of action involves disrupting the normal functioning of sodium ion channels in insects, leading to paralysis and death . This effectiveness makes it a critical component in integrated pest management (IPM) strategies.

Case Study: Efficacy Against Mosquitoes

A study demonstrated that this compound is effective against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue and Zika virus. The application of this compound in mosquito nets significantly reduced mosquito populations, thereby decreasing the incidence of these diseases .

Public Health Applications

Vector Control

this compound plays a crucial role in vector control programs aimed at reducing the transmission of mosquito-borne diseases. Its use in household insecticides and fogging applications has been shown to lower mosquito populations effectively. For instance, this compound-based products have been used extensively during outbreaks of malaria and dengue fever to protect communities .

Safety Profile and Toxicology

Despite its effectiveness, research indicates potential reproductive toxicity associated with this compound exposure. A study involving Wistar albino rats found that developmental exposure to this compound led to oxidative stress and impaired ovarian function in female offspring . These findings highlight the importance of monitoring exposure levels to mitigate health risks while utilizing this compound for public health purposes.

Environmental Impact Studies

Biodegradation Research

Research into the biodegradation of this compound has identified various microbial strains capable of degrading this compound. For example, a novel fungus was found to effectively degrade this compound, suggesting potential bioremediation strategies for contaminated environments . This aspect is critical for assessing the environmental impact of this compound usage and developing sustainable pest management practices.

Kinetics of Degradation

Studies have shown that the degradation kinetics of this compound can be influenced by environmental factors such as pH and temperature. A central composite design was employed to optimize conditions for maximum degradation efficiency, demonstrating that understanding these factors can lead to better environmental management practices .

Detailed Data Tables

| Application Area | Specific Use | Efficacy | Environmental Impact |

|---|---|---|---|

| Agriculture | Crop pest control | Effective against various agricultural pests | Potential contamination concerns |

| Public Health | Mosquito vector control | Reduces mosquito populations significantly | Health risks from reproductive toxicity |

| Environmental Studies | Biodegradation | Effective microbial degradation identified | Promotes sustainable pest management |

Mécanisme D'action

- Bioallethrin binds to voltage-gated sodium channels, modifying their gating kinetics.

- This channel opening increases the channel’s affinity for pyrethroids like biothis compound, leading to paralysis in parasites.

Comparaison Avec Des Composés Similaires

Composés similaires : D'autres pyréthrinoïdes, tels que la perméthrine et la cyperméthrine, partagent des mécanismes similaires.

Unicité : La composition spécifique en stéréoisomères de la bioalléthrine la distingue des autres pyréthrinoïdes.

Activité Biologique

Allethrin is a synthetic pyrethroid insecticide widely used for its effectiveness against various pests, particularly mosquitoes. Understanding its biological activity is crucial for evaluating its safety and efficacy, especially regarding human health and environmental impact. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on non-target organisms, and implications for human health.

This compound acts primarily by disrupting the normal function of sodium channels in the nervous system of insects. This disruption leads to prolonged depolarization and hyperactivity of the neurons, ultimately resulting in paralysis and death of the insect. The compound is particularly effective against mosquitoes, making it a popular choice for mosquito control products such as coils and sprays.

Key Findings:

- Neurotoxic Effects : this compound causes hyperactivity in insects by prolonging the opening of sodium channels, leading to continuous nerve impulses and eventual paralysis .

- Repellent Properties : Studies have shown that this compound can effectively repel mosquitoes, with formulations containing d-allethrin demonstrating significant knockdown rates in various species .

Toxicological Profile

The toxicity of this compound varies based on exposure routes and concentrations. Acute toxicity studies have provided insights into its potential risks to humans and wildlife.

Toxicity Data Table

| Exposure Route | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Oral | 1350-5000 | Class II (Slightly Hazardous) |

| Dermal | 100-1000 | Class II (Slightly Hazardous) |

| Inhalation | Varies | Requires further study |

Note: LD50 refers to the lethal dose required to kill 50% of a test population .

Biological Effects on Non-target Organisms

Research indicates that this compound can have adverse effects on non-target organisms, including aquatic life and mammals. For instance, exposure to this compound has been linked to oxidative stress and reproductive toxicity in mammals.

Case Study: Reproductive Toxicity in Rats

A study investigated the effects of this compound on ovarian function in female Wistar albino rats. Key findings included:

- Oxidative Stress : this compound exposure increased malondialdehyde (MDA) levels while decreasing glutathione (GSH) levels, indicating oxidative stress.

- Autophagy and Apoptosis : The study revealed that this compound treatment led to increased autophagic activity and apoptosis in ovarian tissues, linked to the downregulation of the PI3K/AKT/mTOR signaling pathway .

Environmental Impact

The environmental persistence of this compound raises concerns about its impact on ecosystems. Studies suggest that temperature can influence the toxicity of this compound in aquatic environments, with higher temperatures increasing its toxicity to species like bluegill fish .

Propriétés

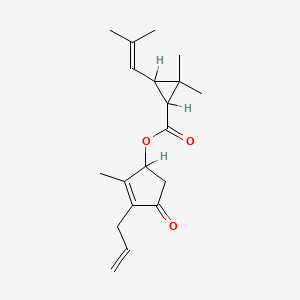

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180679 | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW VISCOUS LIQUID. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

165-170, at 0.05kPa: 153 °C | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

65.6 °C o.c. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.00 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

584-79-2, 260359-57-7, 28057-48-9 | |

| Record name | Allethrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79DM7O471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.